1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as FMeP or NSC-348884, is a synthetic compound that has gained interest in the field of cancer research due to its potential as an anticancer agent. FMeP belongs to the class of piperazine derivatives and has been found to exhibit cytotoxic effects on a variety of cancer cells.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the disruption of cellular processes that are important for cancer cell survival. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the activity of the proteasome, which is a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine can disrupt cellular processes that are dependent on the degradation of specific proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce DNA damage in cancer cells, which can lead to cell death or senescence.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is that it exhibits cytotoxic effects on a variety of cancer cells, making it a potentially useful agent for the treatment of multiple types of cancer. However, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine also has limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can make it difficult to use 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in in vivo experiments.
Future Directions
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate the mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in more detail, including the specific proteins and pathways that are targeted by the compound. Another direction is to develop more effective formulations of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine that can improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate the in vivo efficacy of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine and its potential as a therapeutic agent for cancer.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine.
Scientific Research Applications
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWLOGWBVVXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973856 |
Source
|
Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
CAS RN |
5832-05-3 |
Source
|
Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.